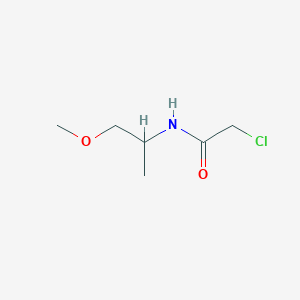
2-chloro-N-(1-methoxypropan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-(1-methoxypropan-2-yl)acetamide” is an organochlorine compound . It is a type of aromatic amide and ether, and it is also a thiophene . It is well-defined, and its identity is not claimed confidential .
Synthesis Analysis
The synthesis of “2-chloro-N-(1-methoxypropan-2-yl)acetamide” involves several steps. The precursor chemicals include Chloroacetyl chloride (CAS#:79-04-9) and 2,6-diethyl-N- (CAS#:51218-97-4) . The synthesis process is documented in the Ciba-Geigy Patent: CH581607, 1976; Chem.Abstr., 1977, vol. 86, # 72242 .Molecular Structure Analysis
The molecular formula of “2-chloro-N-(1-methoxypropan-2-yl)acetamide” is C16H24ClNO2 . The molecular weight is 297.82000 . The molecular structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-(1-methoxypropan-2-yl)acetamide” include a molecular weight of 297.82000 . The boiling point, density, and melting point are not available in the search results . The compound has a LogP value of 3.41810, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Herbicide in Agriculture
2-chloro-N-(1-methoxypropan-2-yl)acetamide, also known as Metolachlor, is a widely used herbicide in large-scale agricultural farming for food, raw materials, fiber, and fuel . It belongs to the chloroacetanilides herbicide category .
Environmental Remediation
Metolachlor can be removed from water using a metal-organic framework (MOF) called MIL-101 (Cr). This MOF has shown high adsorption capacity and fast equilibration time, making it effective for the remediation of Metolachlor in aqueous medium .
Docking Simulation Studies
Docking simulation studies have been conducted to understand the interaction between the MOF and Metolachlor. This helps in optimizing the adsorption process and improving the efficiency of Metolachlor removal .
Optimization Models
Optimization models and computational techniques are used to investigate the multivariate interaction mechanism and sensitivity analysis for the removal of Metolachlor .
Artificial Neural Network Learning
Artificial neural network learning algorithms are employed to predict the adsorption of Metolachlor with a high level of accuracy .
Reusability Studies
The potential of the MOF to be used repeatedly has been evaluated for six cycles, and the MOF still maintains over 90% removal efficiency .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(1-methoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2/c1-5(4-10-2)8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDXSPZBMCWJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-methoxypropan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2677819.png)
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/no-structure.png)

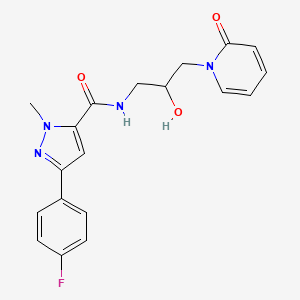
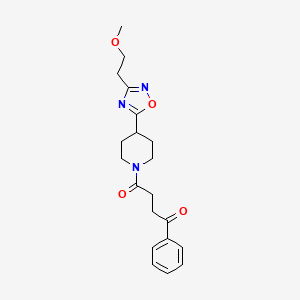

![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2677828.png)

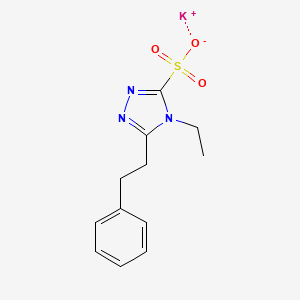
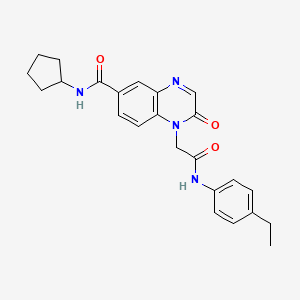
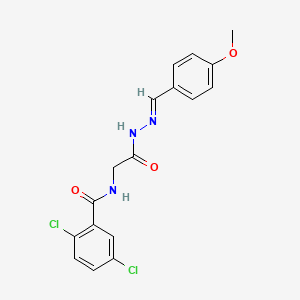
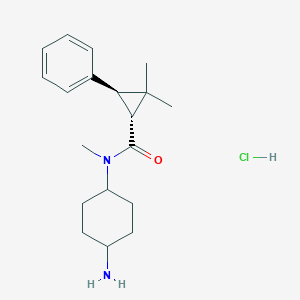
![2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2677841.png)